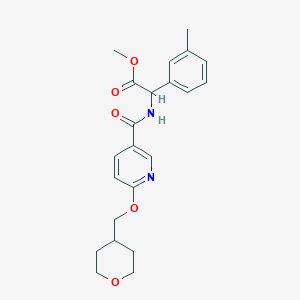

![molecular formula C8H6N6 B2593658 4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1564569-85-2](/img/structure/B2593658.png)

4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine” is a derivative of 1,2,4-triazole . These derivatives have been reported to exhibit promising anticancer properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine”, involves the use of spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis for structure confirmation .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by NMR and MS analysis . The exact structure of “4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine” is not specified in the available resources.Scientific Research Applications

Synthesis and Chemical Properties

- Pyrazole and 1,2,4-triazole derivatives, including structures similar to 4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine, are strategically significant in modern medicine and pharmacy due to their chemical modification possibilities and pharmacological potential. Their ability to interact with various biological targets makes them scientifically attractive for creating condensed systems involving 1,2,4-triazole (Fedotov, Hotsulia, & Panasenko, 2022).

Antimicrobial Activities

- Novel derivatives of 1,2,4-triazole and pyrazole have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate significant potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

- Pyrazole derivatives containing triazole, synthesized from 1-(naphtho[1,2-d]thiazol-2-yl)hydrazine, have shown promising anti-prostate cancer activities and are potent androgen receptor antagonists (Bahashwan, Fayed, Ramadan, Amr, & Al-Harbi, 2014).

Antifungal and Antioxidant Activity

- A series of 1,2,4-triazole derivatives with pyrazole have been synthesized, showing potential antifungal and antioxidant activities. These compounds have been tested for their efficacy against various microorganisms and as free-radical scavengers (Karrouchi, Fettach, Radi, Yousfi, Taoufik, Mabkhot, Alterary, Faouzi, & Ansar, 2019).

Antiviral Applications

- Benzamide-based 5-aminopyrazoles and their fused derivatives, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine, have been synthesized and found to have significant anti-influenza A virus activity. These compounds have shown promising results against bird flu influenza (H5N1) (Hebishy, Salama, & Elgemeie, 2020).

Coordination Chemistry

- 1,2,4-Triazole derivatives have been extensively studied for their role as ligands in coordination chemistry. They exhibit diverse coordination properties, especially when acting as bridging ligands between metal centers, making them attractive for the design of polynuclear metal complexes (Haasnoot, 2000).

Safety And Hazards

properties

IUPAC Name |

4-(1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N6/c1-2-11-13-4-3-10-8(7(1)13)14-6-9-5-12-14/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDHVTRGXWJKPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)C(=N1)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

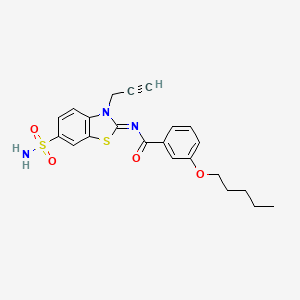

![2-[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2593577.png)

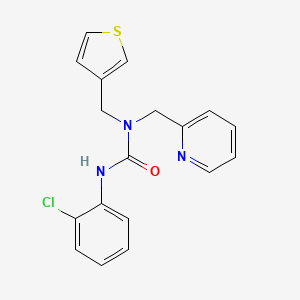

![2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B2593581.png)

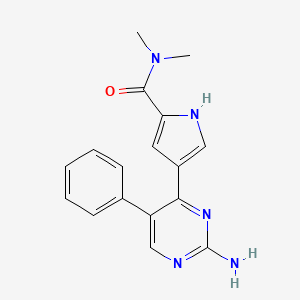

![3-Methoxy-N-methyl-N-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2593586.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2593587.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2593589.png)

![N-[Cyano(cyclohexyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B2593594.png)

![(3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate](/img/structure/B2593595.png)

![3-{[4-Bromo-2-(4-chlorobenzoyl)phenyl]carbamoyl}propanoic acid](/img/structure/B2593596.png)

![3-(2,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2593598.png)